molecular formula C12H19F3N2O5 B6282271 methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid CAS No. 2305185-22-0

methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid

Cat. No.: B6282271
CAS No.: 2305185-22-0
M. Wt: 328.3
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Description

Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate typically involves the formation of the azetidine ring followed by the introduction of the propanoate and trifluoroacetic acid groups. One common method involves the cyclization of a suitable precursor containing a nitrogen atom and a leaving group to form the azetidine ring. This can be achieved under basic conditions or using a suitable catalyst.

For example, the synthesis might start with a compound like 3-chloropropanamide, which undergoes cyclization in the presence of a base such as sodium hydride to form the azetidine ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as crystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce more saturated amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique azetidine ring structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor ligands. The azetidine ring can mimic natural substrates, making it useful in the design of bioactive molecules.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. The azetidine ring is a common motif in drug design due to its ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate involves its interaction with specific molecular targets. The azetidine ring can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins or enzymes. This can lead to inhibition or modulation of the target’s activity, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.

    Azetidine-3-carboxylic acid: Similar to azetidine-2-carboxylic acid but with the carboxyl group in a different position.

    N-Boc-azetidine: A protected form of azetidine used in organic synthesis.

Uniqueness

Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate is unique due to the presence of both the azetidine ring and the trifluoroacetic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

CAS No.

2305185-22-0

Molecular Formula

C12H19F3N2O5

Molecular Weight

328.3

Purity

95

Origin of Product

United States

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